molecular formula C13H19ClF3N3O2 B13441299 3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine;hydrochloride

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine;hydrochloride

Cat. No.: B13441299
M. Wt: 341.76 g/mol
InChI Key: YKDQCHSHSVBTIE-UHFFFAOYSA-N
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Description

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine;hydrochloride is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of nitro, dipropyl, and trifluoromethyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves nitration, alkylation, and amination reactionsThe trifluoromethyl group is then added using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds .

Scientific Research Applications

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClF3N3O2

Molecular Weight

341.76 g/mol

IUPAC Name

3-nitro-2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C13H18F3N3O2.ClH/c1-3-5-18(6-4-2)12-10(17)7-9(13(14,15)16)8-11(12)19(20)21;/h7-8H,3-6,17H2,1-2H3;1H

InChI Key

YKDQCHSHSVBTIE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N.Cl

Origin of Product

United States

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